molecular formula C17H28N4O B6774561 N-[2-(2-methylcyclohexyl)oxyethyl]-6-pyrrolidin-1-ylpyrimidin-4-amine

N-[2-(2-methylcyclohexyl)oxyethyl]-6-pyrrolidin-1-ylpyrimidin-4-amine

Cat. No.: B6774561
M. Wt: 304.4 g/mol
InChI Key: DSIXKVGGDWSOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methylcyclohexyl)oxyethyl]-6-pyrrolidin-1-ylpyrimidin-4-amine is a synthetic organic compound with a complex structure that includes a pyrimidine ring, a pyrrolidine ring, and a cyclohexyl group

Properties

IUPAC Name

N-[2-(2-methylcyclohexyl)oxyethyl]-6-pyrrolidin-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c1-14-6-2-3-7-15(14)22-11-8-18-16-12-17(20-13-19-16)21-9-4-5-10-21/h12-15H,2-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIXKVGGDWSOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OCCNC2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylcyclohexyl)oxyethyl]-6-pyrrolidin-1-ylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with a halogenated pyrimidine intermediate.

    Attachment of the Cyclohexyl Group: The 2-methylcyclohexyl group is attached through an etherification reaction, where the hydroxyl group of a 2-methylcyclohexanol reacts with an appropriate leaving group on the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower activation energies and improve reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the pyrimidine ring or the pyrrolidine ring, potentially leading to the formation of dihydropyrimidine or reduced pyrrolidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones, alcohols.

    Reduction Products: Dihydropyrimidines, reduced pyrrolidines.

    Substitution Products: Various substituted pyrimidines and pyrrolidines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, influencing the reactivity and selectivity of the catalyst.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interfere with biological processes in plants or pests.

    Chemical Manufacturing: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-[2-(2-methylcyclohexyl)oxyethyl]-6-pyrrolidin-1-ylpyrimidin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with nucleic acid processes. The pyrrolidine ring can enhance binding affinity to specific proteins, while the cyclohexyl group can influence the compound’s hydrophobic interactions and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methylcyclohexyl)oxyethyl]-6-piperidin-1-ylpyrimidin-4-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    N-[2-(2-methylcyclohexyl)oxyethyl]-6-morpholin-1-ylpyrimidin-4-amine: Contains a morpholine ring, which can alter its chemical properties and biological activity.

Uniqueness

N-[2-(2-methylcyclohexyl)oxyethyl]-6-pyrrolidin-1-ylpyrimidin-4-amine is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidine ring, in particular, can enhance its binding to certain biological targets compared to similar compounds with different ring structures.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.